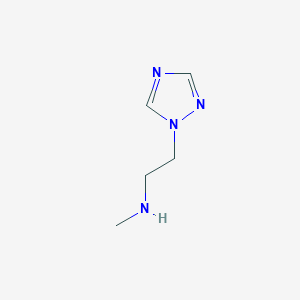

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Descripción

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS: 373356-44-6) is a triazole-containing amine derivative with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol. It is often synthesized as its hydrochloride salt (C5H11ClN4), as noted in commercial listings . The compound features a methyl-substituted ethanamine backbone linked to a 1,2,4-triazole ring, a heterocycle known for its versatile pharmacological properties.

Propiedades

IUPAC Name |

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-6-2-3-9-5-7-4-8-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKFTPPMTMAAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine typically involves the alkylation of 1H-1,2,4-triazole with N-methyl-2-chloroethanamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the triazole ring.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Aplicaciones Científicas De Investigación

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity of the fungi, leading to their death . In agricultural applications, it can inhibit enzymes involved in plant growth, thereby acting as a herbicide .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural differences among triazole-containing analogs influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Rizatriptan incorporates an indole ring and a triazole-methyl group, enhancing its serotonin receptor affinity for migraine treatment .

- The bis-triazole derivative in shows potent antifungal activity due to halogenated benzyl groups and dual triazole motifs, increasing lipophilicity and target binding .

- Ethyl/methyl substitutions on the triazole ring (e.g., ) improve metabolic stability compared to the simpler methyl group in the target compound .

- Hybrid structures like 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine combine triazole with thiazole, broadening biological target specificity .

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Bis-triazole compounds () exhibit broad-spectrum activity against E. coli and S. cerevisiae, attributed to halogenated aromatic rings and multiple triazole units .

- CNS Applications : Rizatriptan’s clinical success underscores the role of triazole in serotonin receptor modulation . The target compound’s simpler structure may serve as a precursor for CNS drug development.

- Anticancer Potential: Thiazole-triazole hybrids () are explored for novel anticancer leads due to synergistic heterocyclic interactions .

Actividad Biológica

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, also known as methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride, is a compound that has gained attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Molecular Characteristics

- Molecular Formula : C₅H₁₀N₄·2HCl

- Molecular Weight : 199.08 g/mol

- Structure : The compound features a triazole ring, which is known for its biological activity.

Target of Action

Compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities by interacting with various targets including enzymes and receptors. The specific interactions depend on the compound's structure.

Mode of Action

The mode of action often involves the formation of hydrogen bonds with biological targets, leading to changes in their functions. This can result in significant alterations in cellular processes such as proliferation and apoptosis.

Biochemical Pathways Affected

This compound has been noted for its ability to induce apoptosis in cancer cells by disrupting tubulin polymerization. This disruption is critical for mitotic spindle formation during cell division and can lead to cell cycle arrest at the G2/M phase, ultimately resulting in cell death.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application:

- Solubility : The compound is soluble in DMSO and DMF, which enhances its bioavailability for in vitro studies.

- Stability : Environmental factors such as pH and temperature can influence the stability and efficacy of the compound.

Biological Activity

This compound exhibits notable biological activities that have been documented through various studies:

Anticancer Properties

Research indicates that 1,2,4-triazole derivatives can demonstrate promising anticancer activity. For instance:

- Cytotoxicity : Studies have shown significant cytotoxic effects against certain cancer cell lines with IC50 values indicating effective concentrations required to inhibit cell growth.

| Compound | IC50 Value (µg/mL) | Cell Line |

|---|---|---|

| Triazole Derivative A | 5.0 | A549 (Lung Cancer) |

| Triazole Derivative B | 3.5 | HeLa (Cervical Cancer) |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Inhibition of Carbonic Anhydrase : Preliminary studies suggest that it acts as an inhibitor of carbonic anhydrase enzymes which are crucial in various physiological processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole showed significant inhibition against breast cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Efficacy Study : Research indicated that modifications to the triazole ring could enhance inhibitory potency against pathogenic bacteria, suggesting a structure-activity relationship that could be exploited for drug development.

Q & A

Q. What are the common synthetic routes for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, and how do reaction conditions influence yield?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by alkylation or reductive amination to introduce the methylamine group. Key reagents include sodium azide, propargyl derivatives, and lithium aluminum hydride (LiAlH4) for reductions. Reaction temperatures (40–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or decomposition . Yield optimization requires careful stoichiometric control of azide and alkyne precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the triazole ring (δ 7.8–8.2 ppm for triazole protons) and methylamine group (δ 2.2–2.5 ppm for N–CH₃). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 167.13 g/mol). Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while IR spectroscopy identifies functional groups (e.g., C–N stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications of the triazole ring or methylamine group affect bioactivity in antimicrobial assays?

Structure-activity relationship (SAR) studies show that halogenation of aromatic substituents (e.g., 2,4-difluorobenzyl) enhances antifungal activity by improving target binding (e.g., CYP51 inhibition). Conversely, replacing the triazole with imidazole reduces potency due to weaker π-stacking interactions. Methylation of the amine group increases metabolic stability but may reduce solubility, requiring salt formation (e.g., hydrochloride) for in vivo studies .

Q. How can conflicting data in cytotoxicity studies be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) often arise from differences in assay conditions (e.g., serum concentration, exposure time). Standardized protocols (e.g., 48-hour exposure in DMEM + 10% FBS) and orthogonal assays (MTT, apoptosis markers) improve reproducibility. Computational modeling (molecular docking with triazole-binding enzymes) can clarify mechanisms, while metabolite profiling (LC-MS) identifies degradation products that may skew results .

Q. What strategies optimize regioselectivity in triazole ring formation during synthesis?

Regioselectivity in CuAAC reactions is controlled by steric and electronic factors. Using bulky alkynes (e.g., propargyl ethers) favors 1,4-disubstituted triazoles, while electron-deficient azides (e.g., sulfonyl azides) enhance reaction rates. Alternative catalysts (e.g., ruthenium) enable 1,5-regioisomer formation for diversification. Reaction monitoring via TLC (Rf = 0.3–0.5 in EtOAc/hexane) ensures desired product isolation .

Q. How can solvent and catalyst selection improve scalability in multi-step synthesis?

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification. Switching to tert-butanol/water mixtures (3:1) in cycloaddition steps improves phase separation and reduces copper catalyst residues. For industrial scalability, immobilized catalysts (e.g., Cu on silica) reduce metal leaching, and flow chemistry minimizes batch variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.